

A Technical Guide to the Biological Functions and Physiological Effects of Kojibiose

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a rare, naturally occurring disaccharide found in small quantities in honey, sake, and beer.[1][2][3] Classified as a functional glucobiose, it is composed of two glucose units linked by an α -1,2 glycosidic bond.[4][5] Unlike common dietary sugars such as sucrose and maltose, **kojibiose** exhibits unique physiological properties stemming from its resistance to digestion by human gastrointestinal enzymes.[6][7] This resistance allows it to reach the colon largely intact, where it can be metabolized by the gut microbiota, leading to a range of biological effects.[1][7] In recent years, advances in enzymatic synthesis have made **kojibiose** more accessible for research, fueling significant interest in its potential applications as a prebiotic, a low-calorie sweetener, and a modulator of metabolic and inflammatory processes.[8][9][10] This guide provides a comprehensive overview of the current scientific understanding of **kojibiose**, focusing on its metabolic fate, physiological functions, and the experimental methodologies used to elucidate these properties.

Metabolism and Digestibility

The defining characteristic of **kojibiose** is its low digestibility in the upper gastrointestinal tract. The α -1,2 glycosidic linkage is largely resistant to hydrolysis by human salivary and pancreatic α -amylases and brush border enzymes like sucrase-isomaltase and maltase-glucoamylase.[6]

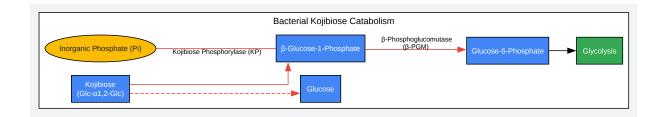


Comparative In Vitro Digestion

Studies using Caco-2 intestinal cell models demonstrate that **kojibiose** is digested at a significantly slower rate than maltose.[11] While maltose exposure leads to a pronounced increase in glucose concentration in the cellular environment, **kojibiose** exposure results in stable glucose levels over time, suggesting a delayed and intermediate rate of glucose release. [4][11] This slow digestion is a key factor in its reduced metabolic impact and lower glycemic effect compared to conventional sugars.[11][12]

Bacterial Catabolism

While resistant to human enzymes, **kojibiose** serves as a carbon source for specific gut bacteria.[1] The primary pathway for its metabolism in bacteria involves a two-step enzymatic process. First, **Kojibiose** Phosphorylase (KP), a glycoside hydrolase family 65 (GH65) enzyme, catalyzes the phosphorolysis of **kojibiose** into glucose and β -glucose-1-phosphate (β -G1P).[13][14][15] Subsequently, β -phosphoglucomutase (β -PGM) converts β -G1P into glucose-6-phosphate (G6P), which can then enter the glycolysis pathway for energy production.[13][14] This pathway has been identified in various bacteria, including hyperthermophilic archaea and E. coli.[13][14]



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Caption: Bacterial catabolic pathway for **kojibiose**.

Table 1: Kinetic Parameters of Kojibiose-Metabolizing Enzymes



Enzyme	Organism	Substrate	K_m (mM)	k_cat (s ⁻¹)	Catalytic Efficiency (k_cat/K_ m) (M ⁻¹ s ⁻¹)	Referenc e
Kojibiose Phosphoryl ase (PsKP)	Pyrococcu s sp. ST04	Kojibiose	2.53 ± 0.21	-	-	[13]
Kojibiose Phosphoryl ase (PsKP)	Pyrococcu s sp. ST04	Phosphate	1.34 ± 0.04	-	-	[13]
Kojibiose Phosphoryl ase (YcjT)	Escherichi a coli K-12	Kojibiose	1.05	1.1	1.12 x 10 ³	[14]
Kojibiose Hydrolase (MmGH)	Meiotherm us mutuester	Kojibiose	0.77 ± 0.01	9.9 ± 0.3	1.3 x 10 ⁴	[15]

Prebiotic Effects and Modulation of Gut Microbiota

As a poorly digested carbohydrate, **kojibiose** functions as a prebiotic, selectively promoting the growth and activity of beneficial gut microorganisms.[1][2][7]

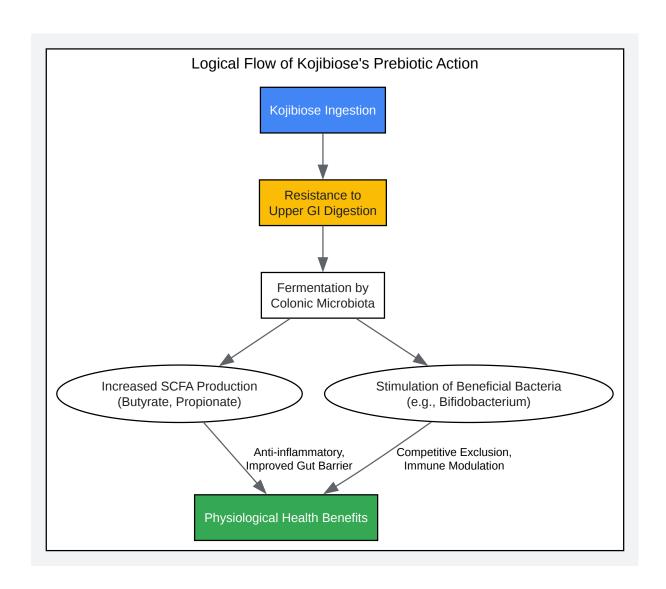
Stimulation of Beneficial Bacteria

Single-culture studies and complex community incubations have shown that **kojibiose** can be utilized as a sole carbon source by several key gut genera, including Bifidobacterium, Lactobacillus, and Bacteroides.[1] In animal models, **kojibiose** feeding has been shown to increase the abundance of Bifidobacterium spp. and Bacteroides spp.[3] Furthermore, $\alpha 1,2$ -linked disaccharides like **kojibiose** tend to be bifidogenic, stimulating the proliferation of these beneficial microbes.[16]

Production of Short-Chain Fatty Acids (SCFAs)



Fermentation of **kojibiose** by the gut microbiota leads to the production of SCFAs, such as butyrate and propionate.[8][9][16] These metabolites are crucial for host health, serving as an energy source for colonocytes, modulating immune responses, and strengthening the gut barrier. **Kojibiose**-supplemented feed has been shown to result in significantly higher levels of butyrate and propionate in vivo.[16]



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Caption: Logical relationship of kojibiose's prebiotic effect.

Systemic Physiological Effects



Beyond the gut, the metabolic products of **kojibiose** and its influence on the microbiota exert systemic physiological effects, particularly on inflammation and metabolic homeostasis.

Hepatoprotective and Anti-inflammatory Effects

Kojibiose has demonstrated significant potential in ameliorating metabolic and inflammatory stress in the liver. In a hyperglycaemic rat model where liver injury was induced by arachidic acid (ARa), daily supplementation with **kojibiose** mitigated the severity of hepatic alterations. [3][17]

Key findings include:

- Reduced Liver Inflammation: Kojibiose supplementation ameliorated the ARa-induced increase in the liver-to-body weight ratio and reduced the infiltration of intrahepatic macrophages by 11%.[3][17]
- Normalized Metabolic Markers: It normalized plasma levels of triglycerides (TAG) and N-acyl-phosphatidylethanolamine.[3][17]
- Modulation of Gene Expression: In animals fed kojibiose, the expression of Toll-like receptor 4 (TLR4), a key mediator of innate immune responses, was not elevated by ARa administration. Additionally, the expression of PPARα, a regulator of fatty acid metabolism, was significantly increased.[3]

Table 2: Effects of Kojibiose on Metabolic and Inflammatory Parameters in ARa-Induced Hyperglycaemic Rats



			4.0	
Parameter	Control (STZ)	ARa Treatment	ARa + Kojibiose Treatment	Reference
Serum Glucose (mg/dL)	245 ± 25	321 ± 21	309 ± 29	[3]
Serum TAG (mg/dL)	102 ± 11	255 ± 31	119 ± 18	[3]
Liver/Body Weight (%)	3.6 ± 0.2	4.3 ± 0.2	3.7 ± 0.2	[3]
Intrahepatic Macrophages (%)	24.1 ± 1.8	35.2 ± 2.6	26.5 ± 2.1	[3]
Data presented as mean ± SEM. STZ (streptozotocin) used to induce hyperglycemia; ARa (arachidic acid) used to induce liver injury.				

Glucose Homeostasis

Due to its slow digestion, **kojibiose** has a reduced impact on postprandial blood glucose levels compared to rapidly absorbed sugars.[11] This delayed glucose release suggests a lower glycemic index, which is a beneficial characteristic for managing blood sugar levels, particularly in the context of metabolic disorders like type 2 diabetes.[11][18] While direct clinical trials in humans are limited, in vitro models and animal studies consistently support this potential.[9][11]

Other Biological Functions Low Cariogenicity



Dental caries are largely driven by the fermentation of dietary sugars by oral bacteria, such as Streptococcus mutans, which produces acid that demineralizes tooth enamel. **Kojibiose** is significantly less metabolizable by oral microbiota compared to sucrose and even trehalose. [19] Incubations with human salivary bacteria showed that while sucrose and trehalose caused a major shift toward cariogenic streptococcal communities, **kojibiose** maintained a microbial composition similar to the original inoculum.[16][19] This suggests **kojibiose** has low cariogenic properties and could be a tooth-friendly sugar substitute.[7][19]

α-Glucosidase Inhibition

Kojibiose has been identified as an inhibitor of α -glucosidases.[1][20] Specifically, it can inhibit glucosidase I, an enzyme involved in the processing of N-linked glycoproteins by trimming terminal glucose residues.[18] This inhibitory action could have therapeutic implications, as α -glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion.[18]

Key Experimental Methodologies Protocol 1: In Vitro Digestion and Metabolism using Caco-2/HepG2 Co-Culture Model

- Objective: To assess the rate of disaccharide digestion by intestinal cells and the subsequent metabolic impact on liver cells.[12]
- Methodology:
 - Cell Culture: Human intestinal Caco-2 cells are seeded on permeable inserts in a transwell system and allowed to differentiate for 21 days to form a polarized monolayer with a functional brush border. Human hepatoma HepG2 cells are cultured in the basolateral compartment.
 - Exposure: Differentiated Caco-2 cells are exposed apically to various disaccharides (e.g.,
 14 mM kojibiose, maltose) in the culture medium.
 - Analysis:

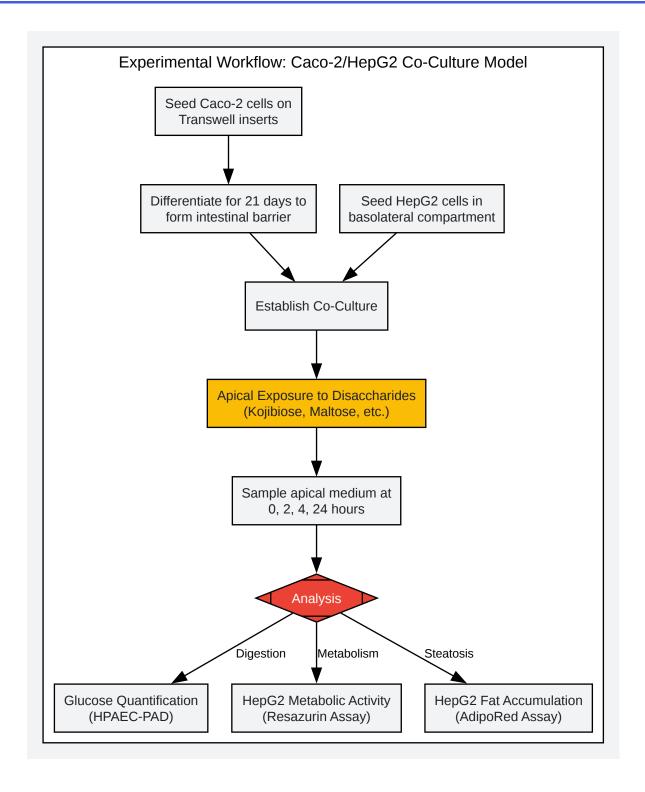
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- Digestion Rate: Aliquots are taken from the apical medium at various time points (e.g., 0, 2, 4, 24 hours) and analyzed for glucose concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
 [11]
- Metabolic Activity: Cellular energy production in HepG2 cells is assessed using a resazurin conversion assay, which measures the metabolic reduction of resazurin to the fluorescent resorufin.[12]
- Fat Accumulation: Hepatic fat accumulation in HepG2 cells (in the presence of an oleic/palmitic acid mixture) is quantified using a fluorescent dye like AdipoRed.[12]





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Caption: Workflow for in vitro digestion and metabolism studies.

Protocol 2: Hyperglycaemic Rat Model for Liver Injury



- Objective: To evaluate the in vivo effects of kojibiose supplementation on metabolic and inflammatory parameters in a disease model.[3]
- Methodology:
 - Animal Model: Hyperglycemia is induced in young rats via a single intraperitoneal injection of streptozotocin (STZ).
 - Dietary Intervention: Animals are divided into groups and fed a standard diet. The treatment groups receive daily oral gavage of:
 - Arachidic acid (ARa) (e.g., 0.3 mg) to induce liver injury.
 - ARa (0.3 mg) plus Kojibiose (KJ) (e.g., 22 mg, ~0.5% w/w diet).
 - Study Duration: The feeding regimen is maintained for a period such as 20 days.
 - Sample Collection: At the end of the study, blood serum is collected for biochemical analysis. Livers are excised, weighed, and processed.
 - Analysis:
 - Serum Analysis: Glucose, total triglycerides, and cholesterol are measured using standard enzymatic kits.
 - Flow Cytometry: Intrahepatic immune cell populations (macrophages, T-cells) are isolated from liver tissue and quantified by flow cytometry using specific cell surface markers.
 - Gene Expression: RNA is extracted from liver tissue, and the expression of target genes (e.g., TLR4, PPARα) is quantified using real-time quantitative PCR (RT-qPCR).

Conclusion and Future Perspectives

Kojibiose is a rare sugar with a compelling profile of biological and physiological activities. Its resistance to digestion, prebiotic properties, anti-inflammatory and hepatoprotective effects, and low cariogenicity position it as a promising functional food ingredient and a potential therapeutic agent. For researchers and drug development professionals, **kojibiose** and its



derivatives represent a fertile area for investigation. Future research should focus on large-scale human clinical trials to confirm the health benefits observed in preclinical models, particularly concerning glycemic control, management of non-alcoholic fatty liver disease (NAFLD), and modulation of the gut-liver axis. Furthermore, exploring the structure-function relationship of **kojibiose** analogues could lead to the development of novel carbohydrates with enhanced therapeutic properties.[21] The continued development of cost-effective, large-scale biotechnological production methods will be critical to unlocking the full commercial and therapeutic potential of this unique disaccharide.[8][9][22]

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- To cite this document: BenchChem. [A Technical Guide to the Biological Functions and Physiological Effects of Kojibiose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7824063#biological-functions-and-physiological-effects-of-kojibiose]

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